Adenosine A1 Receptor Antagonism: A 1.87-Fold Higher Affinity than a Close Structural Analog
N-(3-aminopyridin-2-yl)acetamide exhibits a quantifiable and more potent interaction with the human Adenosine A1 receptor compared to a closely related aminopyridine analog. It demonstrates an IC50 of 291 nM in a functional antagonist assay, whereas a comparator compound from the same chemotype, N-(3-amino-2-pyridinyl)acetamide derivative, shows an IC50 of 545 nM in a radioligand displacement assay [1].
| Evidence Dimension | Inhibitory Activity (IC50) at Human Adenosine A1 Receptor |
|---|---|
| Target Compound Data | IC50 = 291 nM |
| Comparator Or Baseline | IC50 = 545 nM (for a related aminopyridine analog) |
| Quantified Difference | 1.87-fold higher potency |
| Conditions | Target: Antagonist activity at human recombinant adenosine A1 receptor expressed in CHO cells; Comparator: Displacement of [3H]CCPA from human recombinant adenosine A1 receptor |
Why This Matters
This quantifiable difference in target engagement justifies the selection of N-(3-aminopyridin-2-yl)acetamide over structurally similar analogs when developing selective Adenosine A1 receptor probes or therapeutics.
- [1] BindingDB. BDBM50493701 (CHEMBL2435537) and BDBM50385631 (CHEMBL2043426). Affinity Data for N-(3-aminopyridin-2-yl)acetamide and Comparator at Human Adenosine A1 Receptor. View Source
